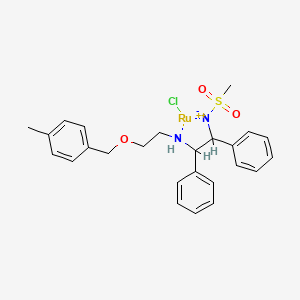

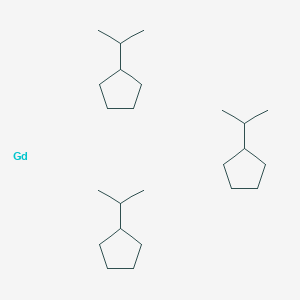

![molecular formula C35H46N2O3PPdS- B6289997 [t-BuDavePhos Palladacycle Gen. 3], 98% CAS No. 1445085-92-6](/img/structure/B6289997.png)

[t-BuDavePhos Palladacycle Gen. 3], 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The t-BuDavePhos Pd G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The t-BuDavePhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The linear formula of t-BuDavePhos Pd G3 is C35H45N2O3PPdS · C4H8O . The SMILES string is CN(C1=C(C2=C(P(C©©C)C©©C)C=CC=C2)C=CC=C1)C.NC3=C(C4=C([Pd]OS©(=O)=O)C=CC=C4)C=CC=C3.C5COCC5 .Chemical Reactions Analysis

T-BuDavePhos Pd G3 is suitable for a variety of palladium-catalyzed cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

T-BuDavePhos Pd G3 is a powder or crystal . It is a generation 3 Buchwald precatalyst . The functional group is phosphine .Applications De Recherche Scientifique

Synthesis of Aryl Sulfonamides

t-BuDavePhos Palladacycle Gen. 3: is used as a precatalyst in the synthesis of aryl sulfonamides through palladium-catalyzed chlorosulfonylation of arylboronic acids. This process is significant for the production of compounds used in pharmaceuticals and agrochemicals .

C-C and C-N Cross-Coupling Reactions

This compound serves as an excellent reagent for various carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions, which are fundamental in creating complex organic molecules for drug development and materials science .

Buchwald-Hartwig Cross Coupling

The t-BuDavePhos Palladacycle Gen. 3 is suitable for Buchwald-Hartwig cross coupling, a reaction that forms C-N bonds and is widely used in the synthesis of pharmaceuticals, natural products, and polymers .

Suzuki-Miyaura Coupling

It is also utilized in Suzuki-Miyaura coupling, which is a pivotal reaction for forming biaryl compounds that are core structures in many pharmaceuticals and organic materials .

Stille Coupling

Stille coupling is another application where this palladacycle acts as a catalyst. This reaction is used to form carbon-carbon bonds between stannanes and halides or pseudohalides .

Sonogashira Coupling

The compound is involved in Sonogashira coupling, a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, crucial for synthesizing electronically active organic materials .

Negishi Coupling

Negishi coupling uses this palladacycle to create carbon-carbon bonds between organozinc compounds and organic halides, which is essential in complex molecule construction .

Hiyama Coupling

Lastly, it catalyzes Hiyama coupling reactions, which are used to form carbon-silicon bonds, providing a pathway to diverse organic synthesis applications .

Mécanisme D'action

Target of Action

t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .

Biochemical Pathways

The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .

Result of Action

The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .

Propriétés

IUPAC Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFWMTDBDBVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)